3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Overview
Description
3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C36H32N2O8Se2 and its molecular weight is 778.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivative Preparation
Research has focused on the development of synthesis techniques for fluorenyl derivatives, highlighting their utility in creating complex organic molecules. For instance, the preparation of 2‐(9H‐Fluoren‐9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea showcases an efficient synthesis pathway for fluorenyl-based compounds, which could be relevant for similar structures (K. Le & R. Goodnow, 2004). Additionally, the solid-phase synthesis of oligoureas using O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonylamino)ethylcarbamate derivatives as activated monomers demonstrates a method for constructing high-molecular-weight compounds efficiently, highlighting the versatility of fluorenyl-based reagents in polymer science (G. Guichard et al., 2000).
Photophysical Properties and Bioimaging
The linear and nonlinear photophysics of fluorenyl derivatives have been studied, with particular attention to their application in bioimaging. A study on a water-soluble fluorene derivative revealed its significant two-photon absorption (2PA) properties and high fluorescence quantum yield, making it suitable for bioimaging applications, especially for targeting specific cellular structures such as integrins (A. Morales et al., 2010).
Magnetic Properties and Molecular Refrigerants
Research on manganese carboxylates bearing fluorenylcarboxylate ligands has explored the magnetic properties of these compounds. These studies provide insights into the weak antiferromagnetic coupling within such complexes, which could inform the design of molecular materials with specific magnetic properties (Xiaoyan Tang et al., 2016). Furthermore, the development of Co(II)4Gd(III)6 phosphonate structures based on fluorenyl derivatives illustrates their potential as molecular refrigerants, highlighting the correlation between molecular structure and magnetocaloric effect (Xiaoyan Tang et al., 2016).
properties
IUPAC Name |
3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O8Se2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFZTYLRAFFJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O8Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75210734 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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